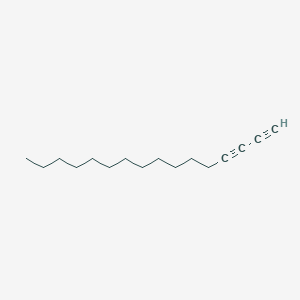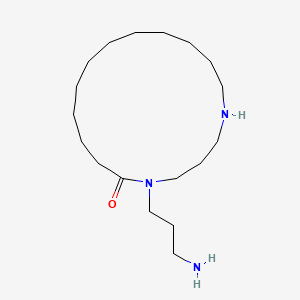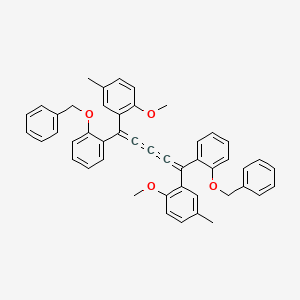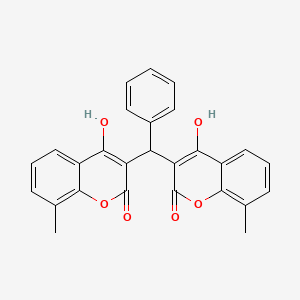![molecular formula C8H10N2O3 B14486299 N-[(2,4-Dihydroxyphenyl)methyl]urea CAS No. 65758-38-5](/img/structure/B14486299.png)
N-[(2,4-Dihydroxyphenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2,4-Dihydroxyphenyl)methyl]urea is a compound that belongs to the class of urea derivatives It is synthesized by the reaction of urea with substituted phenols and aromatic aldehydes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-Dihydroxyphenyl)methyl]urea typically involves the condensation of urea with substituted phenols and aromatic aldehydes. One common method involves mixing urea and the substituted phenol in ethanol, followed by the addition of the aromatic aldehyde. The reaction mixture is then heated in a water bath at around 85°C for an hour. The resulting solid is separated by cooling the reaction mixture and recrystallized from ethanol .
Industrial Production Methods
Industrial production of N-substituted ureas, including this compound, often involves the reaction of isocyanates or carbamoyl chlorides with ammonia. This method, although not environmentally friendly, is widely used due to its efficiency . Another method involves the nucleophilic addition of amines to potassium isocyanate in water, which is a more environmentally friendly approach .
Análisis De Reacciones Químicas
Types of Reactions
N-[(2,4-Dihydroxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
N-[(2,4-Dihydroxyphenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its diverse bioactivities.
Industry: Utilized in the production of agrochemicals and materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of N-[(2,4-Dihydroxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
N-[(2,4-Dihydroxyphenyl)methyl]urea can be compared with other similar compounds such as:
1-((2,4-Dihydroxyphenyl)(4-methoxyphenyl)methyl)urea: Similar in structure but with a methoxy group, which may alter its chemical and biological properties.
1-((2-hydroxy-5-nitrophenyl)(4-methoxyphenyl)methyl)thiourea: Contains a thiourea group instead of a urea group, which can significantly change its reactivity and applications.
Propiedades
Número CAS |
65758-38-5 |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
(2,4-dihydroxyphenyl)methylurea |
InChI |
InChI=1S/C8H10N2O3/c9-8(13)10-4-5-1-2-6(11)3-7(5)12/h1-3,11-12H,4H2,(H3,9,10,13) |
Clave InChI |
HFYCTOSXGVSYLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1O)O)CNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yl)-1H-pyrrole-2,5-dione](/img/structure/B14486221.png)
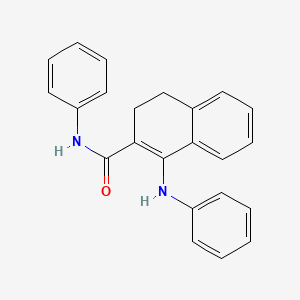

![2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine](/img/structure/B14486239.png)

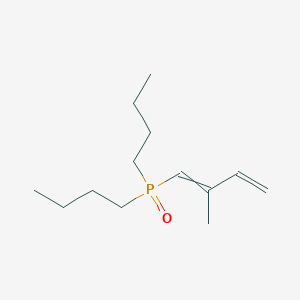

![1-[Dibromo(nitro)methanesulfonyl]-4-methylbenzene](/img/structure/B14486266.png)

